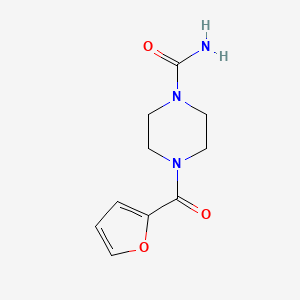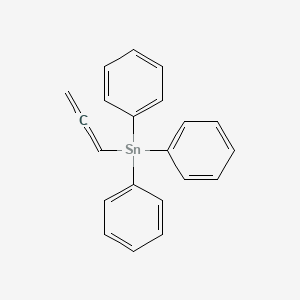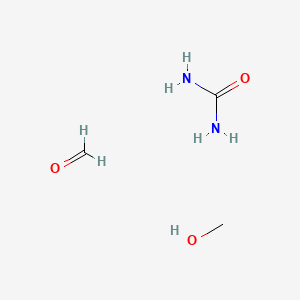
Formaldehyde;methanol;urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde, methanol, and urea are three distinct compounds that, when combined, form a versatile and widely used resin known as urea-formaldehyde resin. Formaldehyde is a simple aldehyde with the formula CH₂O, methanol is the simplest alcohol with the formula CH₃OH, and urea is an organic compound with the formula CO(NH₂)₂. These compounds are integral in various industrial applications, particularly in the production of adhesives, resins, and fertilizers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Urea-formaldehyde resins are synthesized through a two-stage reaction involving urea and formaldehyde. The process typically begins with an alkaline methylolation stage, followed by an acid condensation stage. Methanol is often used as a stabilizer in the formaldehyde solution to prevent premature polymerization .
Alkaline Methylolation: Urea reacts with formaldehyde under alkaline conditions to form methylolureas.
Acid Condensation: The methylolureas undergo condensation under acidic conditions to form the urea-formaldehyde resin.
Industrial Production Methods
In industrial settings, the production of urea-formaldehyde resins involves the use of formaldehyde solutions with varying concentrations. Standard formaldehyde solutions (37% concentration) and concentrated formaldehyde solutions (45% concentration) are commonly used. Methanol is added to the standard formaldehyde solution as an inhibitor .
Chemical Reactions Analysis
Types of Reactions
Urea-formaldehyde resins undergo several types of chemical reactions, including:
Condensation Reactions: Formation of the resin through the reaction of urea and formaldehyde.
Oxidation and Reduction: Formaldehyde can be oxidized to formic acid or reduced to methanol.
Substitution Reactions: Formaldehyde reacts with ammonia to form formamidine.
Common Reagents and Conditions
Alkaline Conditions: Used in the initial methylolation stage.
Acidic Conditions: Used in the condensation stage.
Methanol: Used as a stabilizer in formaldehyde solutions.
Major Products
Urea-Formaldehyde Resin: The primary product formed from the reaction of urea and formaldehyde.
Methanol: A byproduct in some reactions involving formaldehyde.
Scientific Research Applications
Urea-formaldehyde resins have a wide range of scientific research applications, including:
Chemistry: Used as adhesives in the production of particleboards and plywood.
Biology: Utilized in the preservation of biological specimens due to its disinfectant properties.
Medicine: Employed in the production of medical devices and as a disinfectant.
Industry: Used in the manufacture of textiles, paper, and foundry sand molds.
Mechanism of Action
The mechanism of action of urea-formaldehyde resins involves the formation of a highly crosslinked polymer network. The reaction between urea and formaldehyde produces methylolureas, which further condense to form the resin. This polymerization process results in a material with high tensile strength, rigidity, and resistance to moisture .
Comparison with Similar Compounds
Similar Compounds
Melamine-Formaldehyde Resin: Similar to urea-formaldehyde resin but uses melamine instead of urea.
Phenol-Formaldehyde Resin: Uses phenol instead of urea and is known for its high thermal stability and resistance to chemicals.
Uniqueness
Urea-formaldehyde resins are unique due to their low cost, fast curing time, and excellent adhesive properties. They are widely used in the wood products industry and have a significant role in the production of particleboards and plywood .
Properties
CAS No. |
94645-52-0 |
|---|---|
Molecular Formula |
C3H10N2O3 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
formaldehyde;methanol;urea |
InChI |
InChI=1S/CH4N2O.CH4O.CH2O/c2-1(3)4;2*1-2/h(H4,2,3,4);2H,1H3;1H2 |
InChI Key |
JHFIZECAWVZING-UHFFFAOYSA-N |
Canonical SMILES |
CO.C=O.C(=O)(N)N |
Related CAS |
37999-54-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


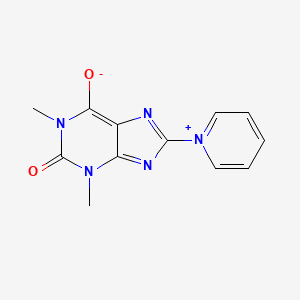
![[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate](/img/structure/B14167297.png)
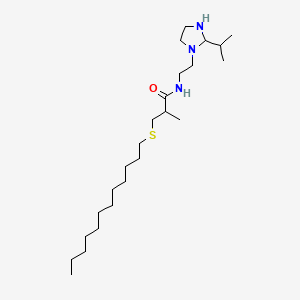
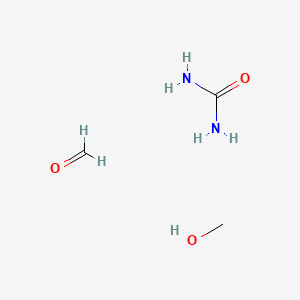
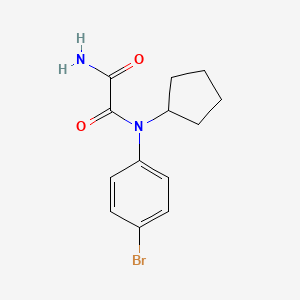
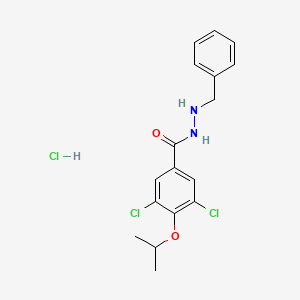
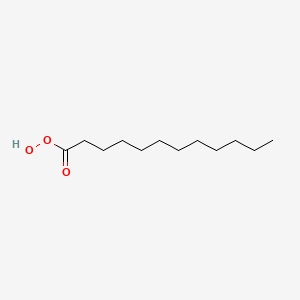
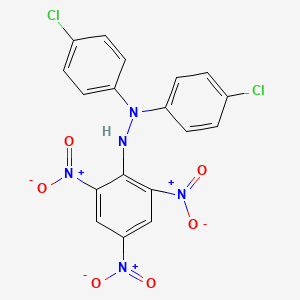
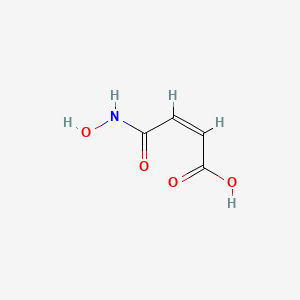
![8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14167344.png)
![4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14167349.png)
